Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate
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Overview
Description
Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a potassium ion, a benzoate group, and a sulfonylamino group attached to a chloronitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently converted to the potassium salt by the addition of potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-[(2-amino-5-chlorophenyl)sulfonylamino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-aminobenzoic acid and 2-chloro-5-nitrobenzenesulfonic acid.
Scientific Research Applications
Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate: .
Sodium;4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate: .
Lithium;4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate: .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its sodium and lithium analogs, the potassium salt may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.
Properties
IUPAC Name |
potassium;4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O6S.K/c14-11-6-5-10(16(19)20)7-12(11)23(21,22)15-9-3-1-8(2-4-9)13(17)18;/h1-7,15H,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYYWDYSEWWEBW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClKN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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